Source: Di-tert-butyl polysulfide is synthesized from elemental sulfur and tert-butyl compounds. It is primarily utilized in the rubber industry as a curing agent and modifier.
Classification: This compound falls under the category of polysulfides, which are sulfur-containing compounds characterized by the presence of multiple sulfur atoms in their molecular structure. Di-tert-butyl polysulfide is specifically known for its branched structure due to the tert-butyl groups attached to the sulfur chain.
Methods: The synthesis of di-tert-butyl polysulfide typically involves the reaction of sulfur with tert-butyl mercaptan or tert-butyl alcohol in the presence of a catalyst. The process can be conducted under controlled temperatures to optimize yield and purity.
Technical Details:
Structure: Di-tert-butyl polysulfide consists of a linear or branched chain of sulfur atoms with tert-butyl groups attached. The general formula can be represented as , where indicates the number of sulfur atoms in the chain.
Data:
Reactions: Di-tert-butyl polysulfide participates in various chemical reactions, particularly those involving nucleophilic substitution and oxidation-reduction processes.
Technical Details:
The mechanism of action for di-tert-butyl polysulfide primarily involves its role as a curing agent in rubber formulations. When added to rubber compounds, it facilitates cross-linking through sulfur-sulfur bond formation during vulcanization.
Di-tert-butyl polysulfide has several scientific and industrial applications:
The ring-opening polymerization of cyclic S_8 sulfur enables the formation of polysulfanediyl diradicals (•S_n•), which react with tert-butyl thiols or disulfides. As shown in inverse vulcanization (Figure 1, [5]), heating S_8 to >159°C generates diradicals that copolymerize with alkenes or thiols. For TBPS, di-tert-butyl disulfide (DTBDS) acts as a chain-transfer agent, where radical recombination extends sulfur chains:$$\ce{ •Sm• + (tBu)2S2 -> (tBu)2S{m+2} }$$Gas-phase studies confirm that resonance-stabilized thiyl radicals (*tBu-S•*) exhibit low recombination barriers, favoring *S4–S_5* chain lengths predominant in industrial TBPS 454 [2] [3]. Side reactions include β-scission of tBu groups, suppressed by steric hindrance.
Table 1: Radical-Mediated Synthesis Parameters for TBPS
Parameter | Optimal Range | Impact on Product |
---|---|---|
Temperature | 150–160°C | Maximizes diradical yield; minimizes tBu decomposition |
S_8:DTBDS Molar Ratio | 3:1 to 4:1 | Achieves 60–70 wt% sulfur content |
Reaction Time | 2 hours | Ensures >95% S_8 conversion |
Radical Initiator | Not required | Thermal initiation sufficient |
Alkaline conditions convert tert-butyl thiol (tBu-SH) to nucleophilic thiolate anions (tBu-S⁻), attacking S_8 in a S_N2 fashion. This "thiol-sulfur click chemistry" proceeds via Michael-type addition:$$\ce{ tBuS^- + S8 -> tBuS-S8^- ->[tBuSH] tBuS-S8tBu + HS^- }$$The catalytic cycle leverages *HS*⁻ regeneration, minimizing catalyst loadings. Sodium hydroxide (5–10 mol%) in PEG2400/water phases achieves 92% TBPS yield under microwave irradiation [4] [7]. Kinetic studies reveal rate-determining *S-S* bond cleavage in *S8*, accelerated by polar solvents.
One-pot protocols circumvent volatile thiol handling. Hu’s method combines tBu-Cl, sublimed sulfur, and NaOH with phase-transfer catalyst PEG2400 under microwaves:$$\ce{ 2 tBuCl + Na2S4 ->[PEG2400][\Delta] (tBu)2S4 + 2 NaCl }$$Yields reach 89% with 20-minute reactions, avoiding isolation of malodorous intermediates [4]. By-products like tBu-S-tBu (<5%) form via E2 elimination, suppressed using mild bases (K_2CO_3) and low temperatures (60°C).
Table 2: One-Pot Synthesis Performance Metrics
Condition | By-Product Yield | TBPS Yield | Key Improvement |
---|---|---|---|
Conventional tBu-SH oxidation | 15–20% (tBu)_2S_2 | 75% | N/A |
Phase-transfer (PEG2400) | 5% (tBu)_2S_2 | 89% | Enhanced S_8 solubility |
Microwave-assisted | <3% (tBu)_2O | 94% | Uniform heating; faster kinetics |
Copper(II) complexes (e.g., [Cu^{II}(terpy)]^{2+}) enable regioselective S-S scission in S_8 or polysulfides via single-electron transfer (SET):$$\ce{ [Cu^{II}] + RS-SR -> [Cu^I] + RS• + RS+ }$$The radical cation RS•⁺ rearranges to tBu-S_{n}• for chain growth [3]. MoOCl₃-DMSO catalysts oxidize thiols directly to TBPS, avoiding disulfide intermediates [4]. Solid-acid catalysts (e.g., silica gel) absorb HBr in bromine-mediated syntheses, preventing metal reduction.
Traditional tBu-SH oxidation uses Br_2, generating stoichiometric HBr. Modern alternatives include:
Table 3: Waste Reduction in TBPS Synthesis
Method | E-factor* (kg waste/kg product) | Key Hazard Eliminated |
---|---|---|
Br_2 oxidation (traditional) | 8.2 | HBr corrosion; halogenated organics |
H_2O_2 oxidation | 1.5 | None |
Electrochemical | 0.3 | Solvent emissions |
Mechanochemical | 0.1 | Solvents; liquid waste |
*E-factor: Environment factor = total waste mass / product mass*
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